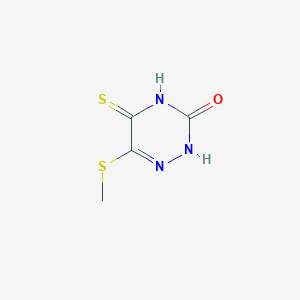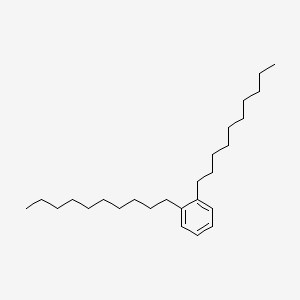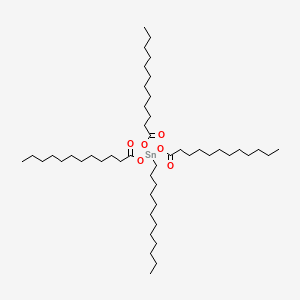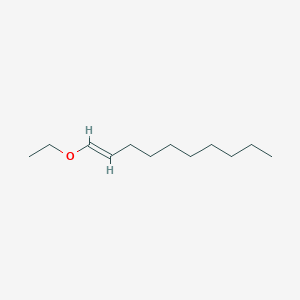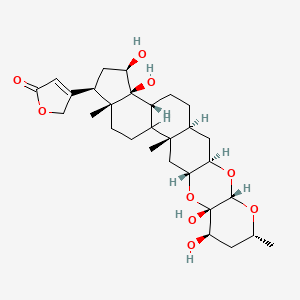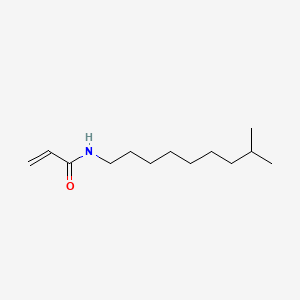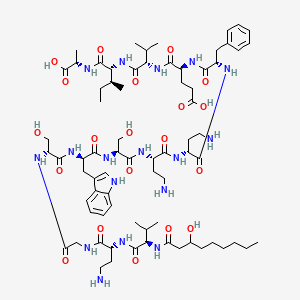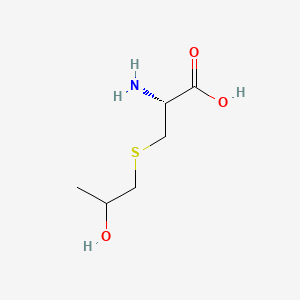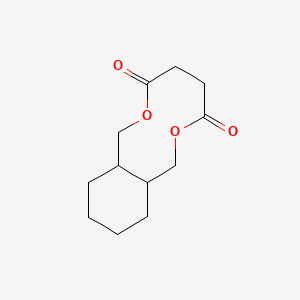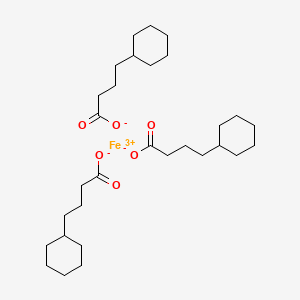
Iron tris(4-cyclohexylbutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron tris(4-cyclohexylbutyrate) is a coordination compound with the molecular formula C30H51FeO6. It is composed of three 4-cyclohexylbutyrate ligands coordinated to a central iron ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of iron tris(4-cyclohexylbutyrate) typically involves the reaction of iron salts with 4-cyclohexylbutyric acid. A common method includes dissolving iron(III) chloride in an appropriate solvent, followed by the addition of 4-cyclohexylbutyric acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired coordination compound. The product is usually purified by recrystallization.
Industrial Production Methods: Industrial production of iron tris(4-cyclohexylbutyrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: Iron tris(4-cyclohexylbutyrate) can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering the coordination environment of the iron ion.
Substitution: Ligand exchange reactions can occur, where the 4-cyclohexylbutyrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction typically results in iron(II) complexes. Substitution reactions produce new coordination compounds with different ligands .
Applications De Recherche Scientifique
Iron tris(4-cyclohexylbutyrate) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating iron deficiency and related disorders.
Industry: It is utilized in the production of high-performance materials, such as superconductors and magnetic materials.
Mécanisme D'action
The mechanism of action of iron tris(4-cyclohexylbutyrate) involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center acts as a catalytic site, enabling redox reactions and ligand exchange. The molecular targets and pathways involved include interactions with enzymes and proteins that require iron as a cofactor .
Comparaison Avec Des Composés Similaires
Iron tris(acetylacetonate): Another iron coordination compound with similar catalytic properties.
Iron tris(oxalate): Known for its use in photochemical reactions.
Iron tris(phenanthroline): Utilized in electrochemical studies and as a redox indicator.
Uniqueness: Iron tris(4-cyclohexylbutyrate) is unique due to its bulky cyclohexylbutyrate ligands, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring specific spatial configurations and stability under various conditions .
Propriétés
Numéro CAS |
71672-87-2 |
|---|---|
Formule moléculaire |
C30H51FeO6 |
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
4-cyclohexylbutanoate;iron(3+) |
InChI |
InChI=1S/3C10H18O2.Fe/c3*11-10(12)8-4-7-9-5-2-1-3-6-9;/h3*9H,1-8H2,(H,11,12);/q;;;+3/p-3 |
Clé InChI |
HJDHBAIMDQRBBH-UHFFFAOYSA-K |
SMILES canonique |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


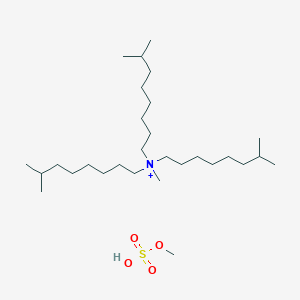
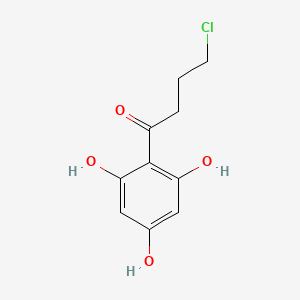
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
